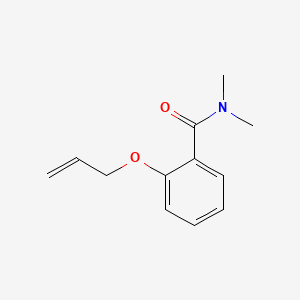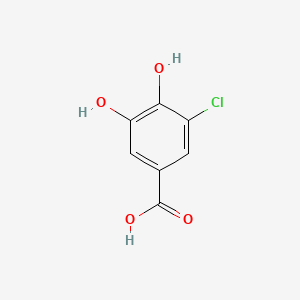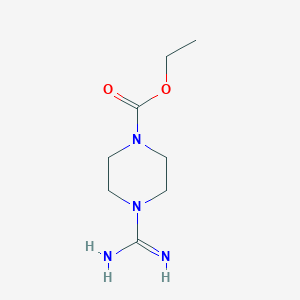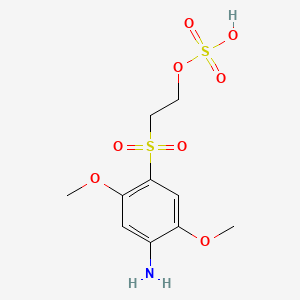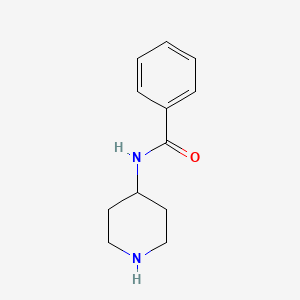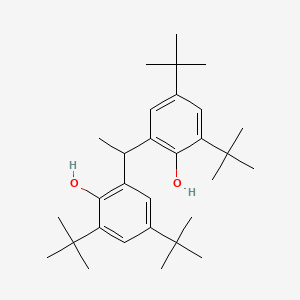
Cloruro de 4-(trifluorometil)benzoílo
Descripción general
Descripción
4-(Trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H4ClF3O. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both the trifluoromethyl group and the benzoyl chloride functional group.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)benzoyl chloride is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: Employed in the synthesis of agrochemical products.
Mecanismo De Acción
Target of Action
4-(Trifluoromethyl)benzoyl chloride is a chemical compound used as an intermediate in organic synthesis . Its primary targets are typically other organic compounds in a chemical reaction . The role of 4-(Trifluoromethyl)benzoyl chloride is to react with these targets to form new compounds .
Mode of Action
The mode of action of 4-(Trifluoromethyl)benzoyl chloride involves its reactivity with other compounds. For example, it undergoes a microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone . This reaction is facilitated by the presence of the benzoyl chloride functional group in the molecule .
Biochemical Pathways
Instead, it is used in the synthesis of various organic compounds, which may then interact with biological systems .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its chemical properties, the route of administration, and the individual characteristics of the organism .
Result of Action
The primary result of the action of 4-(Trifluoromethyl)benzoyl chloride is the formation of new organic compounds through chemical reactions . These new compounds can have a wide range of properties and uses, depending on the specific reactions involved .
Action Environment
The action of 4-(Trifluoromethyl)benzoyl chloride is influenced by various environmental factors. For instance, it reacts with water, producing toxic gases . Therefore, it should be stored under dry inert gas and protected from humidity . Additionally, it should be kept away from open flames and hot surfaces, as containers may explode when heated .
Análisis Bioquímico
Biochemical Properties
4-(Trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive molecules. The compound interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of the acyl chloride group to form the corresponding carboxylic acid. This interaction is crucial for the formation of amides and esters, which are important in the synthesis of pharmaceuticals . Additionally, 4-(Trifluoromethyl)benzoyl chloride can react with nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively.
Cellular Effects
The effects of 4-(Trifluoromethyl)benzoyl chloride on various types of cells and cellular processes are profound. The compound can influence cell function by modifying proteins and enzymes through acylation. This modification can alter the activity of enzymes, affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the acylation of histones by 4-(Trifluoromethyl)benzoyl chloride can lead to changes in chromatin structure and gene expression, impacting cellular differentiation and proliferation .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)benzoyl chloride exerts its effects through covalent binding interactions with biomolecules. The acyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, 4-(Trifluoromethyl)benzoyl chloride can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)benzoyl chloride can change over time due to its stability and degradation. The compound is sensitive to moisture and can hydrolyze to form the corresponding carboxylic acid. This degradation can affect its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to 4-(Trifluoromethyl)benzoyl chloride can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)benzoyl chloride vary with different dosages in animal models. At low doses, the compound can induce beneficial biochemical changes, such as enhanced enzyme activity and improved metabolic flux. At high doses, 4-(Trifluoromethyl)benzoyl chloride can exhibit toxic effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage .
Metabolic Pathways
4-(Trifluoromethyl)benzoyl chloride is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and proteases. These enzymes catalyze the hydrolysis of the acyl chloride group, leading to the formation of carboxylic acids and other metabolites. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, impacting the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 4-(Trifluoromethyl)benzoyl chloride is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, 4-(Trifluoromethyl)benzoyl chloride can be taken up by cells through passive diffusion and active transport mechanisms, influencing its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)benzoyl chloride is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. For example, the acylation of histones by 4-(Trifluoromethyl)benzoyl chloride can lead to its localization in the nucleus, impacting gene expression and chromatin structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)benzoyl chloride can be synthesized through the reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions for about an hour, followed by evaporation of the solvent under reduced pressure to obtain the product .
Industrial Production Methods
In industrial settings, the production of 4-(trifluoromethyl)benzoyl chloride involves similar methods but on a larger scale. The process includes the use of large reactors and efficient distillation units to handle the volatile nature of thionyl chloride and to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Coupling Reactions: It can participate in Suzuki-type coupling reactions with arylboronic acids to form aromatic ketones.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of 4-(trifluoromethyl)benzoyl chloride from 4-(trifluoromethyl)benzoic acid.
Phenylboronic Acid: Used in Suzuki-type coupling reactions to form 4-(trifluoromethyl)benzophenone.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Aromatic Ketones: Formed through coupling reactions with arylboronic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorobenzoyl Chloride
- 4-Cyanobenzoyl Chloride
- 4-Methoxybenzoyl Chloride
- 4-Fluorobenzoyl Chloride
- 4-Nitrobenzoyl Chloride
- 4-Bromobenzoyl Chloride
- 4-(Chloromethyl)benzoyl Chloride
- 4-(Dimethylamino)benzoyl Chloride
Uniqueness
4-(Trifluoromethyl)benzoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties to the molecule. This group increases the electrophilicity of the carbonyl carbon, making the compound highly reactive in acylation reactions. Additionally, the trifluoromethyl group can influence the physical properties of the derivatives, such as their lipophilicity and metabolic stability .
Propiedades
IUPAC Name |
4-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZYBOLWRXENKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059817 | |
| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329-15-7 | |
| Record name | 4-(Trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)benzoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-p-toluoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4-(Trifluoromethyl)benzoyl chloride in materials science?
A1: 4-(Trifluoromethyl)benzoyl chloride is a valuable reagent in synthesizing layered organic thin films. It reacts with amine-terminated surfaces to create a covalently bound fluorinated layer. This modification alters the film's hydrophobicity, as evidenced by contact angle changes from 15° to 106° after reaction with a hexamethylenediamine-modified surface. [] This ability to tailor surface properties makes it useful for applications requiring controlled wettability, such as antifouling coatings or sensors.
Q2: How does 4-(Trifluoromethyl)benzoyl chloride contribute to understanding the behavior of reverse micelles?
A2: Researchers utilize the hydrolysis reactions of 4-(Trifluoromethyl)benzoyl chloride within reverse micelles (RMs) to probe their properties. By comparing its hydrolysis kinetics in RMs formed by bmim-AOT (an ionic liquid-surfactant) and traditional Na-AOT, scientists glean insights into the impact of the cation (bmim+ vs Na+) on the RM's microenvironment. [] The presence of the bulky bmim+ cation between surfactant molecules influences the stability of reaction intermediates, ultimately affecting the reaction rates and mechanisms within these nano-sized water pools.
Q3: Can 4-(Trifluoromethyl)benzoyl chloride be used in analytical chemistry applications?
A3: Yes, 4-(Trifluoromethyl)benzoyl chloride is a key component in synthesizing functionalized magnetic nanoparticles (MNPs) for extracting perfluorinated compounds (PFCs). The compound is used to modify the surface of Fe3O4@SiO2 MNPs, creating selective binding sites for PFCs. [] These modified MNPs are then employed in magnetic solid-phase extraction (MSPE) to isolate and concentrate trace levels of PFCs from complex matrices, such as traditional Chinese medicine samples, before analysis. This application highlights the potential of 4-(Trifluoromethyl)benzoyl chloride in developing sensitive and efficient analytical methods for environmental and food safety monitoring.
Q4: What spectroscopic techniques are commonly used to characterize 4-(Trifluoromethyl)benzoyl chloride and its reaction products?
A4: Fourier transform infrared (FTIR) spectroscopy is crucial in analyzing 4-(Trifluoromethyl)benzoyl chloride and its reaction products. [, ] The technique helps confirm the formation of desired chemical bonds and provides insights into the molecular structure of the synthesized compounds. For example, in thin film synthesis, FTIR helps track the appearance and disappearance of specific functional groups, such as the anhydride group after MUA activation and the amide bond formation after reaction with HMDA. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


